molecular formula C31H35NO11 B1219320 Sulfurmycin D CAS No. 83753-74-6

Sulfurmycin D

Cat. No. B1219320
CAS RN: 83753-74-6
M. Wt: 597.6 g/mol
InChI Key: YPHXBUMJGHZUMJ-UCPUWLPESA-N
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Description

Sulfurmycin D is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Synthesis and Modifications

Sulfurmycin D, as part of zero-dimensional sulfur nanomaterials, is gaining significant interest in scientific research. Recent advancements focus on sulfur nanoparticles, quantum dots, and various nanosulfur-containing functional materials. These materials, after undergoing surface modifications and further modifications with different components, showcase a diverse array of structures and functions. Innovative synthesis methods such as hydrothermal, solvothermal, green synthesis, microemulsion, electrochemical, and mechanochemical synthesis are being employed. Moreover, modification strategies like composite systems, core/shell structures, porous structures, and nanohybrids are being explored to enhance the properties of these nanomaterials (Hui Jin et al., 2021).

Applications in Various Fields

The modified sulfur nanomaterials, including sulfurmycin D derivatives, are finding applications across a wide spectrum of fields. Notable applications include energy storage and conversion, photo/electro-catalysis, optical and electrochemical sensing, bio-imaging, and biomedicine therapy. These nanomaterials are also being utilized for their antifungal and antibacterial activities, and in processes related to separation and preconcentration. Interestingly, these materials are reported to have positive effects on plant growth, making them relevant in agriculture and environmental science (Hui Jin et al., 2021).

properties

CAS RN

83753-74-6

Product Name

Sulfurmycin D

Molecular Formula

C31H35NO11

Molecular Weight

597.6 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C31H35NO11/c1-13(33)11-31(40)12-20(43-21-10-18(32(3)4)26(35)14(2)42-21)23-16(25(31)30(39)41-5)9-17-24(29(23)38)28(37)22-15(27(17)36)7-6-8-19(22)34/h6-9,14,18,20-21,25-26,34-35,38,40H,10-12H2,1-5H3/t14-,18-,20-,21-,25-,26+,31+/m0/s1

InChI Key

YPHXBUMJGHZUMJ-UCPUWLPESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

Other CAS RN

83753-74-6

synonyms

sulfurmycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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